3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound with the molecular formula C18H19N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine under catalytic conditions . The reaction is often carried out in the presence of a catalyst such as vitamin B1, which facilitates the cyclization process and improves the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic catalysts and solvents, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-1-carboxylic acids, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Similar in structure but with phenyl groups instead of tolyl groups.
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: Contains a carbothioamide group instead of a carboxamide group.
Uniqueness
3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of tolyl groups, which can influence its chemical reactivity and biological activity. The tolyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22) |
InChI Key |
WDWIWOVWRUYGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.